

Application Note: Synthesis and Characterization of N-(3-bromophenyl)-2-methoxybenzamide

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Compound of Interest

Compound Name: *N*-(3-bromophenyl)-2-methoxybenzamide

Cat. No.: B336661

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Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Standard Operating Procedure & Mechanistic Guide

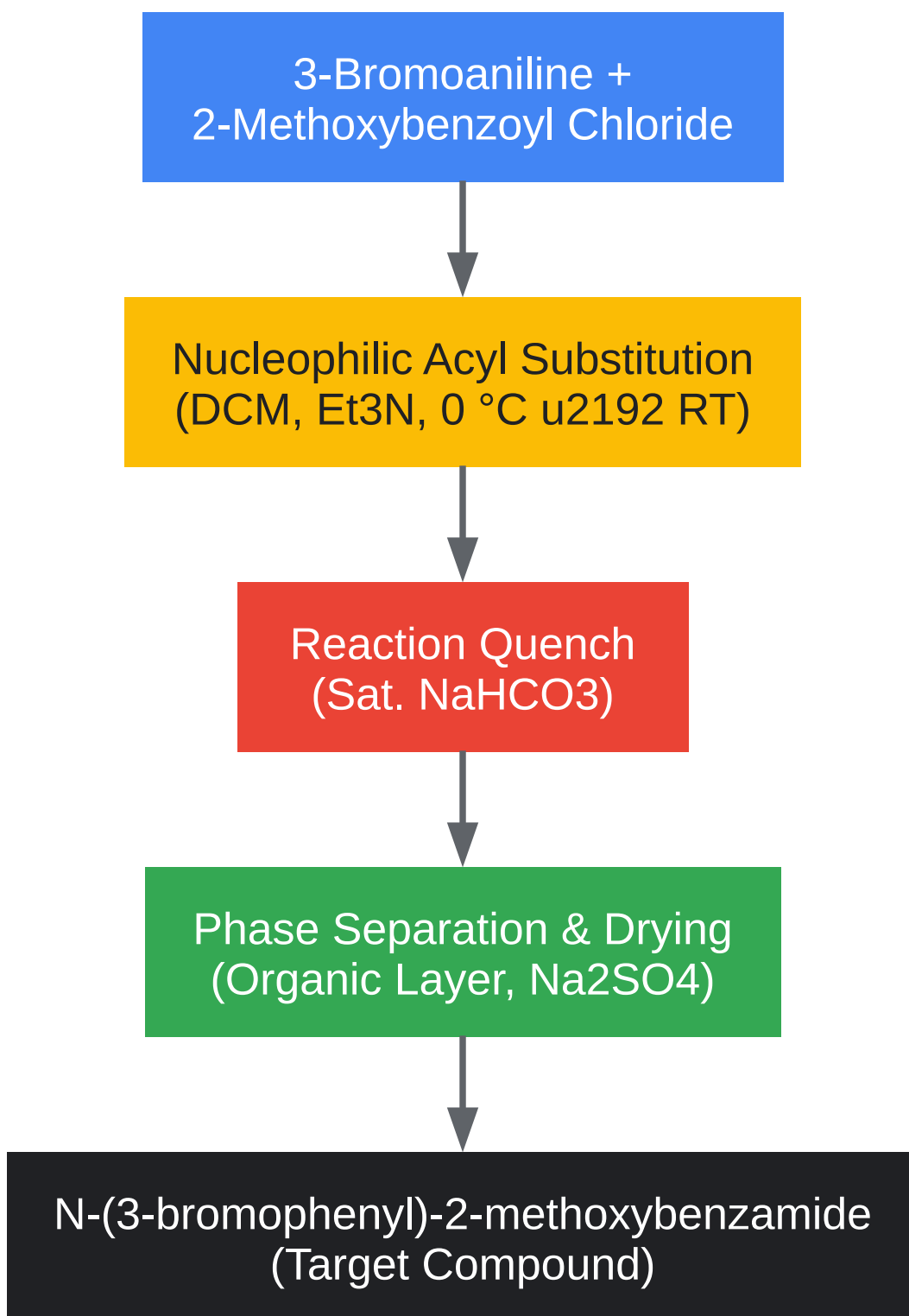
Introduction and Rationale

Benzamide derivatives are highly versatile pharmacophores in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-parasitic agents, and central nervous system (CNS) therapeutics [1]. The synthesis of **N-(3-bromophenyl)-2-methoxybenzamide** (CAS: 304672-92-2) represents a fundamental nucleophilic acyl substitution.

In this protocol, we utilize a Schotten-Baumann-type approach in an organic solvent. By reacting 2-methoxybenzoyl chloride with 3-bromoaniline in the presence of a non-nucleophilic base (triethylamine), the amide bond is formed efficiently. This method is prioritized over peptide coupling reagents (e.g., HATU or EDC/HOBt)[2] for this specific substrate because the acyl chloride is commercially available, highly reactive, and allows for a rapid, highly scalable reaction without the need for expensive coupling additives.

Experimental Workflow and Mechanistic Pathway

The logical progression of the synthesis is designed to maximize yield while minimizing the hydrolysis of the moisture-sensitive acyl chloride.



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Synthesis workflow for **N-(3-bromophenyl)-2-methoxybenzamide**.

Quantitative Data and Reagent Table

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

| Reagent / Solvent | Role | MW (g/mol) | Equivalents | Amount |
|-----------------------------------|-----------------|--------------|-------------|------------------------------|
| 3-Bromoaniline | Nucleophile | 172.02 | 1.0 eq | 1.72 g (10.0 mmol) |
| 2-Methoxybenzoyl chloride | Electrophile | 170.59 | 1.1 eq | 1.88 g (11.0 mmol) |
| Triethylamine (Et ₃ N) | Acid Scavenger | 101.19 | 1.5 eq | 1.52 g / 2.09 mL (15.0 mmol) |
| Dichloromethane (DCM) | Aprotic Solvent | 84.93 | N/A | 50.0 mL (0.2 M) |

Step-by-Step Experimental Protocol

Preparation and Setup

Causality Check: Acyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them into unreactive carboxylic acids. Therefore, strict anhydrous conditions are required.

- Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum.
- Flame-dry the flask under a vacuum and backfill it with inert gas (Nitrogen or Argon).
- Add 3-bromoaniline (1.72 g, 10.0 mmol) and anhydrous DCM (40 mL) to the flask. Stir to achieve a homogeneous solution.

- Add triethylamine (2.09 mL, 15.0 mmol) via syringe.
 - Expert Insight: Et₃N acts as a scavenger for the HCl byproduct. If HCl is not neutralized, it will protonate the 3-bromoaniline to form an unreactive anilinium salt, prematurely halting the reaction.

Reagent Addition and Reaction Execution

- Cool the reaction mixture to 0 °C using an ice-water bath.
 - Expert Insight: The nucleophilic attack of the aniline on the acyl chloride is highly exothermic. Cooling prevents solvent boil-off and suppresses the formation of undesired side products.
- Dissolve 2-methoxybenzoyl chloride (1.88 g, 11.0 mmol) in the remaining 10 mL of anhydrous DCM.
- Add the acyl chloride solution dropwise to the reaction flask over 15 minutes.
- Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.
- Validation Step: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate solvent system. The reaction is complete when the 3-bromoaniline spot is fully consumed.

Quenching and Aqueous Workup

- Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 10 minutes.
 - Expert Insight: NaHCO₃ neutralizes any unreacted acyl chloride (converting it to the water-soluble sodium salt of 2-methoxybenzoic acid) and drives the triethylamine hydrochloride salts into the aqueous phase.
- Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 20 mL).

- Combine the organic layers and wash with 30 mL of brine (saturated NaCl) to remove residual water.
- Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent.

Purification and Isolation

- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.
- Purify the crude material via recrystallization from hot ethanol or via flash column chromatography (silica gel, gradient elution of Hexanes/Ethyl Acetate) to afford pure **N-(3-bromophenyl)-2-methoxybenzamide**.

References

- Sigma-Aldrich. "**N-(3-BROMOPHENYL)-2-METHOXYBENZAMIDE** AldrichCPR". sigmaaldrich.com.
- National Institutes of Health (PMC). "Salicylanilide Inhibitors of Toxoplasma gondii". nih.gov.
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